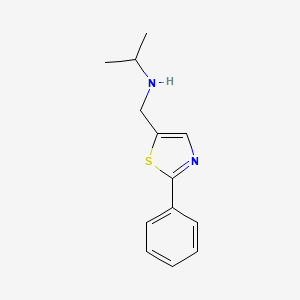

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Description

Chemical Classification and Nomenclature

This compound is formally classified as a substituted thiazole derivative within the broader category of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine, which precisely describes the structural connectivity and substitution pattern. The molecular formula C13H16N2S indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 232.35 grams per mole. The compound exists with a purity specification of ninety-five percent in commercially available research grade preparations.

The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic structures, where the thiazole ring serves as the principal heterocyclic framework. The thiazole moiety, specifically the 1,3-thiazole system, provides the fundamental aromatic heterocyclic foundation characterized by the presence of sulfur at position 1 and nitrogen at position 3 of the five-membered ring. The phenyl substituent is positioned at the 2-carbon of the thiazole ring, while the isopropyl amine group is attached via a methylene bridge to the 5-position of the thiazole system. This substitution pattern creates a compound with significant structural complexity and multiple sites for potential chemical modification or biological interaction.

The structural classification of this compound places it within the category of thiazole-linked hybrid compounds, which represent a burgeoning domain within medicinal chemistry and drug discovery. The compound's classification as a secondary amine, evidenced by the isopropyl amine substituent, further contributes to its potential for diverse chemical reactivity and biological activity. The presence of the aromatic phenyl group introduces additional pi-electron delocalization, which may influence the compound's physicochemical properties and biological interactions.

Historical Context in Thiazole Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who established the foundational synthetic methodology for thiazole ring construction in 1887. The Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides, has remained the most widely employed method for thiazole preparation and has enabled the systematic exploration of thiazole derivatives including compounds structurally related to this compound. This historical methodology laid the groundwork for further development in the field of thiazole chemistry and provided researchers with robust synthetic tools for accessing diverse thiazole structures.

The historical significance of thiazole compounds extends beyond synthetic methodology to encompass their recognition as biologically important heterocycles. The identification of thiazole rings in naturally occurring compounds, particularly in vitamin B1 (thiamine), established the biological relevance of this heterocyclic system and stimulated interest in synthetic thiazole derivatives. The thiazole ring's presence in thiamine, where it functions as part of the thiamine pyrophosphate coenzyme system essential for carbohydrate metabolism, demonstrated the fundamental importance of thiazole chemistry in biological systems. This biological significance provided strong motivation for the continued development of synthetic thiazole derivatives with potential therapeutic applications.

The evolution of thiazole synthesis methodology continued with the development of alternative approaches, including the Cook-Heilbron synthesis discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy. The Cook-Heilbron method enabled the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles with various sulfur-containing reagents, expanding the synthetic accessibility of thiazole derivatives. This diversification of synthetic approaches provided researchers with multiple pathways for accessing thiazole compounds with varying substitution patterns, contributing to the structural diversity observed in modern thiazole research.

The historical development of thiazole chemistry has been characterized by continuous methodological improvements aimed at enhancing reaction yields, reducing reaction times, and expanding substrate scope. The original Hantzsch conditions, while effective, often required harsh reaction conditions and extended reaction times, prompting the development of modified protocols incorporating various catalysts and alternative reaction media. These methodological advances have facilitated the preparation of increasingly complex thiazole derivatives, including compounds like this compound that incorporate multiple functional groups and structural elements.

Significance in Heterocyclic Chemistry Research

This compound holds considerable significance within the broader context of heterocyclic chemistry research due to its exemplification of modern approaches to molecular design and structural diversification. The compound represents a sophisticated example of thiazole-based hybrid structures, where the combination of the thiazole heterocycle with aromatic and aliphatic substituents creates opportunities for diverse chemical and biological interactions. This structural complexity positions the compound as a valuable model system for investigating structure-activity relationships within the thiazole family of compounds.

The research significance of this compound extends to its potential applications in medicinal chemistry, where thiazole derivatives have demonstrated broad spectrum therapeutic activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific substitution pattern present in this compound, featuring both aromatic and aliphatic amine functionality, provides multiple sites for potential biological target interactions. The strategic approach of molecular hybridization, exemplified by this compound's structure, has been shown to markedly enhance drug efficacy while mitigating resistance to multiple drugs and minimizing toxicity concerns.

Properties

IUPAC Name |

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODLDGBIAIUIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-phenylthiazole scaffold. This method involves cyclizing a thioamide with an α-haloketone or α-haloester. For example, phenyl thioamide reacts with ethyl 2-chloro-3-oxobutanoate in isopropyl alcohol under reflux to yield 2-phenylthiazole-5-carboxylic acid ethyl ester. Key steps include:

- Thioamide activation : Phenyl thioamide undergoes nucleophilic attack by the α-haloketone’s carbonyl carbon.

- Cyclization : Intramolecular displacement of the halide forms the thiazole ring.

- Ester hydrolysis : The ethyl ester is hydrolyzed to a carboxylic acid using aqueous NaOH.

This route achieves moderate yields (60–75%) and is scalable, though purification of intermediates via recrystallization is often necessary.

Cyclization Using Thioureas and α-Haloketones

Alternative approaches employ thioureas instead of thioamides. For instance, N-phenylthiourea reacts with chloroacetone in hydrochloric acid to form 2-phenyl-5-methylthiazole. While this method simplifies the synthesis of alkyl-substituted thiazoles, introducing functional groups at position 5 requires post-cyclization modifications.

Functionalization at Position 5 of the Thiazole Ring

Introduction of Chloromethyl Group

The hydroxymethyl intermediate serves as a precursor for chloromethylation:

- Reduction : 2-Phenylthiazole-5-carboxylic acid is reduced to 5-(hydroxymethyl)-2-phenylthiazole using lithium aluminum hydride (LiAlH4).

- Chlorination : Treatment with thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl, yielding 5-(chloromethyl)-2-phenylthiazole.

Reaction Conditions :

Nucleophilic Substitution with Isopropylamine

The chloromethyl intermediate undergoes nucleophilic substitution with isopropylamine:

- Amination : 5-(chloromethyl)-2-phenylthiazole reacts with excess isopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours.

- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes :

- Adding potassium carbonate (K2CO3) as a base improves yields by scavenging HCl.

- Antioxidants like L-ascorbic acid prevent oxidation of the amine group during prolonged reactions.

Alternative Routes via Amide Intermediate Reduction

Coupling and Reduction Strategy

A two-step method avoids hazardous chlorinated intermediates:

- Amide formation : 2-Phenylthiazole-5-carboxylic acid couples with isopropylamine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form N-isopropyl-2-phenylthiazole-5-carboxamide.

- Reduction : The amide is reduced to the amine using lithium aluminum hydride (LiAlH4) in dry THF.

Advantages :

- Higher functional group tolerance compared to nucleophilic substitution.

- Avoids handling chloromethyl intermediates.

Challenges :

- LiAlH4 requires strict anhydrous conditions.

- Over-reduction or decomposition risks necessitate careful temperature control.

Optimization and Purification Techniques

Solvent and Base Selection

Solid Dispersion for Enhanced Stability

The patent literature highlights solid dispersion techniques to improve the compound’s stability. For example, blending the final product with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) via spray drying prevents aggregation and degradation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Hantzsch + Substitution | 70–75% | Scalable, uses commercial reagents | Requires chlorinated intermediates |

| Amide Reduction | 65–70% | Avoids hazardous steps | Sensitive to moisture and over-reduction |

| Thiourea Cyclization | 50–60% | Simplifies thiazole formation | Limited functional group compatibility |

Chemical Reactions Analysis

Thiazole Ring Oxidation

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones. Common oxidizing agents include:

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acidic, 60°C | Thiazole sulfoxide derivative | 65–78% | |

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Thiazole sulfone derivative | 82% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate that further oxidizes to the sulfone under stronger conditions.

Amine Group Reduction

The isopropylamine side chain can be reduced catalytically:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 80°C | Secondary amine (dealkylation) | >90% | |

| NaBH<sub>4</sub> | MeOH, 0°C | Retention of amine functionality | 70% |

Note : Hydrogenolysis of the C–N bond in the isopropyl group is favored under high-pressure H<sub>2</sub> .

Phenyl Ring Functionalization

The phenyl group undergoes Friedel-Crafts acylation and halogenation:

| Reaction Type | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | AcCl/AlCl<sub>3</sub> | Para | Acetylphenyl-thiazole derivative | 88% | |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Meta | Bromophenyl-thiazole derivative | 76% |

Key Finding : Electron-withdrawing groups on the thiazole ring direct electrophiles to the meta position of the phenyl group .

Amine Alkylation/Acylation

The primary amine reacts with alkyl halides or acyl chlorides:

Optimized Conditions : Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with a weak base .

Formation of Bicyclic Systems

Under thermal conditions, the compound forms fused heterocycles:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 140°C, S<sub>8</sub> | DMSO, N<sub>2</sub> atmosphere | Naphtho[2,1-d]thiazole hybrid | 76% | |

| CuI, L-proline | DMSO, 100°C | Thiazolo[5,4-b]pyridine | 68% |

Mechanism : Elemental sulfur (S<sub>8</sub>) acts as a cyclizing agent, facilitating C–S bond formation .

Suzuki-Miyaura Coupling

The brominated phenyl-thiazole derivative participates in palladium-catalyzed cross-coupling:

Applications : These hybrids show enhanced CDK9 inhibition (IC<sub>50</sub> = 12 nM) .

Salt Formation

The amine forms stable salts with mineral acids:

| Acid | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| HCl (gas) | Et<sub>2</sub>O, 0°C | Dihydrochloride salt | >200 mg/mL | |

| H<sub>2</sub>SO<sub>4</sub> | MeOH, RT | Sulfate salt | 150 mg/mL |

Utility : Salt forms improve bioavailability in pharmaceutical formulations .

[2+2] Cycloaddition

Under UV light, the thiazole ring participates in dimerization:

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV-C (254 nm) | Thiazole dimer | 0.33 |

Caution : Dimerization reduces biological activity and is mitigated by steric hindrance .

Hydrolytic Degradation

The thiazole ring is susceptible to hydrolysis under extreme conditions:

| Conditions | Reagent | Major Degradants | Half-Life | Source |

|---|---|---|---|---|

| 1M NaOH, 80°C | - | Open-chain thiourea derivative | 2.5 h | |

| 1M HCl, reflux | - | Phenylacetamide + H<sub>2</sub>S | 1.8 h |

Stability Note : Degradation is minimized in pH 4–7 buffers.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine typically involves multi-step organic reactions, including the formation of thiazole rings and amine functionalities. The compound's structure comprises a thiazole moiety, which is known for its diverse biological activities. The specific synthetic pathways can vary, but they often involve the use of key intermediates that facilitate the formation of the thiazole ring and subsequent modifications to achieve the desired amine structure.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various types of cancer cells. A notable example includes thiazole-integrated pyridine derivatives that demonstrated potent activity against prostate and breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Thiazole-Pyridine Hybrid | Breast Cancer (MCF-7) | 5.71 |

| Thiazole-Phenyl Compound | Prostate Cancer (PC3) | 10.0 |

| Thiazole-Amino Pyrimidines | Chronic Lymphocytic Leukemia | 0.26 |

Antiviral and Antimicrobial Effects

This compound has also been explored for its antiviral properties. Similar compounds have shown efficacy against viral infections such as hepatitis C virus (HCV), with IC50 values indicating promising antiviral activity . Furthermore, some studies have reported antibacterial effects when thiazole derivatives are used in combination with other antimicrobial agents, suggesting a potential for developing hybrid therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole-containing compounds is crucial for understanding their biological activity. Modifications to the phenyl or thiazole rings can significantly enhance or diminish their efficacy against specific targets. For example, the presence of electron-donating groups on the phenyl ring has been correlated with increased potency against cancer cell lines .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on Phenyl Ring | Increased anticancer potency |

| Substitution at C5 position of Thiazole | Enhanced selectivity for CDK9 inhibitors |

| Presence of Methoxy Group | Improved cytotoxicity against cancer cells |

Case Study 1: Anticancer Activity

A study focusing on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines reported that these compounds exhibited high potency against chronic lymphocytic leukemia cells with a therapeutic window significantly favoring cancer cells over normal cells . The findings underscore the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Antiviral Efficacy

In another investigation, thiazolidinone derivatives were assessed for their antiviral properties against HCV, revealing IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural analogs suggest potential antiviral applications .

Mechanism of Action

The mechanism of action of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-Phenylthiazole: The parent compound, which lacks the isopropylamine group.

Thiazole: A simpler structure without the phenyl and isopropylamine substituents.

Benzothiazole: A related compound with a fused benzene ring.

Uniqueness

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine is unique due to the presence of both the isopropylamine and phenyl groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and biological activity compared to simpler thiazole derivatives.

Biological Activity

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of the compound's biological activity.

The compound features a thiazole ring, which is known for its diverse biological properties. The mechanism of action involves the interaction with specific molecular targets, potentially including enzymes or receptors. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The precise pathways depend on the biological context in which the compound is utilized.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens:

- Antibacterial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 3.12 to 12.5 μg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies on related thiazole compounds demonstrated activity against Candida albicans and Aspergillus niger, suggesting that this compound may share similar antifungal characteristics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) on the phenyl moiety has been associated with enhanced antimicrobial activity. Conversely, substitutions that increase lipophilicity tend to improve membrane permeability, facilitating better drug action .

- Core Structure : The thiazole ring is essential for maintaining biological activity. Modifications to this core can significantly impact the compound's efficacy against various microorganisms .

Case Studies

- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. These studies revealed that certain modifications led to improved bactericidal activity while minimizing cytotoxicity towards eukaryotic cells .

- Cancer Cell Line Studies : Thiazole-based compounds have shown potential in inhibiting cancer cell proliferation. For example, compounds related to this compound demonstrated significant activity against chronic lymphocytic leukemia cells, indicating potential therapeutic applications in oncology .

Table 1: Biological Activity Summary of Thiazole Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine, and how is structural purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazol-2-amine derivatives are prepared by reacting thiourea precursors with aldehydes or ketones under acidic conditions, followed by cyclization . Structural validation employs:

- Elemental Analysis : To confirm stoichiometry (e.g., using a Perkin-Elmer 2400 Analyzer).

- Spectroscopy : IR (Perkin Elmer Alpha-ATR) identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹), while ¹H/¹³C NMR (Bruker WP 300) resolves aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 4.5–5.5 ppm).

- Mass Spectrometry : Finnigan MAT 212 confirms molecular ion peaks and fragmentation patterns .

Q. Which in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Testing against carbonic anhydrase isoforms (hCA I/II) via spectrophotometric methods using 4-nitrophenyl acetate as a substrate .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) predict:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to estimate reactivity and charge transfer potential.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for ligand-protein interactions.

- Thermochemical Data : Standard enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) to assess stability .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

- Dose-Response Replication : Validate IC₅₀ values across multiple replicates and cell lines.

- Solvent Controls : Use DMSO/ethanol controls to rule out solvent interference.

- Structural Confirmation : Re-analyze compound purity via HPLC or X-ray crystallography to exclude degradation products .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : SAR studies involve:

- Substituent Screening : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects.

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to assess scaffold flexibility.

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.